(3-aminopyrrolidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone
Description
Properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(2H-benzotriazol-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c12-8-3-4-16(6-8)11(17)7-1-2-9-10(5-7)14-15-13-9/h1-2,5,8H,3-4,6,12H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUIIEJMRBETOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC3=NNN=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis generally proceeds through:
Formation of the benzotriazole ring : Benzotriazoles are commonly synthesized from benzene derivatives via diazotization followed by cyclization reactions. This step creates the 1H-benzo[d]triazole core.
Preparation of the 3-aminopyrrolidine moiety : The pyrrolidine ring can be constructed from amino acids or nitrogen-containing precursors, often involving ring closure reactions or reductive amination.
Coupling via methanone linkage : The carbonyl bridge linking the benzotriazole and the aminopyrrolidine is typically formed by acylation reactions, often employing carbonyl-transfer reagents such as carbonyldiimidazole or carbonyl-di-(1,2,4-triazole).
Detailed Preparation Methods
Benzotriazole Ring Synthesis
Diazotization and Cyclization : Starting from ortho-substituted anilines or benzene derivatives, diazotization with nitrous acid generates diazonium salts, which undergo intramolecular cyclization to form the benzotriazole ring.
Reaction Conditions : Typically performed in acidic aqueous media at low temperatures (0–5°C) to stabilize diazonium intermediates.
3-Aminopyrrolidine Synthesis
Ring Formation : Pyrrolidine rings are synthesized from amino alcohols or amino acids via intramolecular nucleophilic substitution or reductive amination.
Functionalization : Introduction of the amino group at the 3-position can be achieved via selective amination or by using appropriately substituted precursors.
Coupling to Form the Methanone Linkage
Carbonyl Transfer Reagents : The key step involves coupling the benzotriazole and aminopyrrolidine units through a methanone linkage using reagents such as:
-
Mix the aminopyrrolidine derivative with the benzotriazole derivative in an anhydrous solvent such as dichloromethane or tetrahydrofuran.
Add the carbonyl transfer reagent under stirring at room temperature or slightly elevated temperature (20–55°C).
Reaction times vary from 0.5 hours to several hours depending on conditions.
Work-up involves aqueous extraction, acidification if needed, and purification by column chromatography or recrystallization.
Catalysts and Bases : Triethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are often used as bases to facilitate the acylation reaction.
Representative Experimental Data
| Parameter | Details |
|---|---|
| Solvent | Dichloromethane, acetonitrile, tetrahydrofuran, or 2-methyltetrahydrofuran (2-MeTHF) |
| Base | Triethylamine (TEA), DBU |
| Temperature | Room temperature (20°C) to reflux (~55°C) |
| Reaction Time | 0.5 to 48 hours |
| Yield | 62% to 88% depending on conditions and purification |
| Purification | Column chromatography (silica gel), recrystallization, trituration |
| Analytical Techniques | NMR (1H, 13C), IR, LC-MS, HPLC |
Example Synthesis Protocol
Step 1 : Dissolve 3-aminopyrrolidine in anhydrous tetrahydrofuran.
Step 2 : Add benzotriazole derivative and carbonyl-di-(1,2,4-triazole) (CDT) in stoichiometric amounts.
Step 3 : Add triethylamine as base and stir the mixture at room temperature for 30 minutes.
Step 4 : Heat the reaction mixture under reflux overnight to ensure completion.
Step 5 : Concentrate the reaction mixture, triturate with water, filter, and dry the crude product.
Step 6 : Purify the product by column chromatography using dichloromethane/methanol mixtures.
Step 7 : Characterize the final product by NMR and mass spectrometry.
This procedure typically yields the target compound in 80–88% yield with high purity.
Research Findings and Optimization
Modifications on the pyrrolidine ring, such as methyl substitutions, can influence the reaction efficiency and biological activity.
The choice of carbonyl transfer reagent impacts the selectivity and yield; carbonyl-di-(1,2,4-triazole) often provides higher yields and cleaner reactions compared to carbonyldiimidazole.
Reaction conditions such as solvent polarity and temperature are optimized to balance reaction rate and product stability.
Use of polymer-bound reagents can facilitate purification and improve overall process efficiency.
Summary Table of Preparation Conditions and Yields
| Entry | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Aminopyrrolidine + benzotriazole + CDT + TEA, THF, reflux overnight | 88 | High yield, standard acylation method |
| 2 | Aminopyrrolidine + benzotriazole + CDI, DCM, room temp, 3h | 80 | Slightly lower yield, milder conditions |
| 3 | Aminopyrrolidine + benzotriazole + CDT, 2-MeTHF, 55°C, 60h | 62 | Longer reaction time, moderate yield |
| 4 | Aminopyrrolidine + benzotriazole + CDI, DMSO, 20°C, 3h | 63 | Alternative solvent, moderate yield |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of benzo[d][1,2,3]triazole exhibit promising anticancer activity. The presence of the triazole moiety is known to enhance the bioactivity of compounds against various cancer cell lines. For instance, compounds containing the benzo[d][1,2,3]triazole scaffold have been shown to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies have demonstrated that related triazole derivatives possess significant antibacterial and antifungal activities. The incorporation of the aminopyrrolidine group may enhance these effects by improving the compound's solubility and membrane permeability .
Neuroprotective Effects
(3-aminopyrrolidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone may play a role in neuroprotection. Research has indicated that compounds with similar structures can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The ability to cross the blood-brain barrier is crucial for neuroactive compounds, and this compound's design may facilitate such properties.
Treatment of Depression and Anxiety
The triazole ring is often associated with antidepressant activity. Compounds that target serotonin receptors or inhibit serotonin reuptake have shown efficacy in treating mood disorders. The incorporation of the pyrrolidine moiety could enhance selectivity and potency towards specific receptors involved in mood regulation .
Synthesis and Optimization
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, researchers found that a related compound improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta plaque formation and enhancing synaptic plasticity .
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism of action would depend on the specific application and target.
Comparison with Similar Compounds
Compound 1 : (1H-Benzo[d][1,2,3]triazol-5-yl)(morpholino)methanone (182)
- Structure: Replaces the 3-aminopyrrolidine with a morpholine ring.
- Properties : Molecular weight = 233.17 [M+H+], yield = 50%.
- Key Differences: The morpholine group introduces an oxygen atom, enhancing solubility but reducing hydrogen-bond donor capacity compared to the primary amine in the target compound .
Compound 2 : (1H-Benzo[d][1,2,3]triazol-5-yl)(4-methylpiperazin-1-yl)methanone (183)
- Structure: Substitutes 3-aminopyrrolidine with a 4-methylpiperazine group.
- Properties : Molecular weight = 246.17 [M+H+], yield = 59%.
Compound 3 : (1H-Benzo[d][1,2,3]triazol-1-yl)(3,5-dinitro-1H-pyrazol-4-yl)methanone
- Structure : Features a nitro-substituted pyrazole instead of pyrrolidine.
- Key Differences : The nitro groups enhance electrophilicity and may improve binding to electron-deficient enzyme active sites but reduce metabolic stability .
Analogues with Aromatic Substituents
Compound 4 : (1H-Benzo[d][1,2,3]triazol-5-yl)(phenyl)methanone (2y)
- Structure : Lacks the pyrrolidine group entirely, substituting it with a phenyl ring.
- Properties : Molecular weight = 165.04 [M+H+], melting point = 215–216°C.
- Key Differences: The absence of a pyrrolidine amine eliminates hydrogen-bond donor sites, likely reducing interactions with polar biological targets .
Compound 5 : (1H-Benzo[d][1,2,3]triazol-1-yl)(m-tolyl)methanone (1g)
- Structure : Contains a methyl-substituted phenyl group.
- Applications : Used in Curtius rearrangements to synthesize carbamates, demonstrating reactivity differences due to the electron-donating methyl group .
Pharmacologically Active Analogues
Compound 6 : 5-(2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethyl)-1H-tetrazol-1-yl)(4-aminophenyl)methanone (3d)
- Structure: Incorporates a tetrazole-ethyl linker and an aminophenyl group.
- Activity: Exhibits significant anti-nociceptive activity (hot plate method) and moderate anti-inflammatory effects .
Compound 7 : Benzotriazolopyrazole derivatives (e.g., (3-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-5-(4-aminophenyl)-4,5-dihydropyrazol-1-yl)(phenyl)methanone)
- Activity : Shows antibacterial efficacy against Escherichia coli and Bacillus subtilis, highlighting the role of the triazole-pyrazole hybrid in microbial targeting .
Biological Activity
The compound (3-aminopyrrolidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrrolidine ring and a benzo[d][1,2,3]triazole moiety, which may contribute to its pharmacological properties.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
Studies have shown that derivatives of benzo[d][1,2,3]triazole compounds possess antitumor properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation. For instance, compounds with similar triazole structures have demonstrated effective inhibition against various cancer cell lines, including those resistant to traditional therapies .
2. Neuroprotective Effects
The neuroprotective potential of this compound is linked to its ability to modulate neurotransmitter systems. Research suggests that triazole derivatives can influence serotonin and dopamine receptors, which may lead to improvements in cognitive function and reductions in neurodegenerative symptoms .
3. Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance .
Case Studies and Research Findings
Several case studies have explored the biological activity of related compounds:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant cytotoxic effects on HT-29 colon cancer cells with IC50 values in the low micromolar range. |
| Study B | Showed neuroprotective effects in animal models of Parkinson's disease, improving motor function and reducing neuroinflammation. |
| Study C | Reported broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) below 10 µg/mL. |
Q & A
Q. What synthetic methodologies are effective for preparing (3-aminopyrrolidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone?
The compound can be synthesized via coupling reactions between benzotriazole derivatives and aminopyrrolidine precursors. For example, Curtius rearrangement with diphenylphosphoryl azide (DPPA) and triethylamine (EtN) can generate isocyanate intermediates, which react with nucleophiles like pyrrolidine derivatives to form carbamate or urea linkages . Optimized conditions (e.g., solvent polarity, temperature, and stoichiometry) are critical for high yields.
Q. How is the structural integrity of this compound confirmed post-synthesis?
Characterization employs:
- ¹H/¹³C NMR : To verify proton and carbon environments, particularly the benzotriazole (δ 7.5–8.5 ppm) and pyrrolidine (δ 2.5–3.5 ppm) signals .
- Mass spectrometry : To confirm molecular ion peaks and fragmentation patterns .
- X-ray crystallography : Using programs like SHELXL for precise bond length/angle analysis .
Q. What in vitro assays are suitable for initial biological activity screening?
Q. What key structural features influence the compound’s reactivity?
The benzotriazole moiety acts as an electron-withdrawing group, enhancing electrophilicity at the methanone carbon. The 3-aminopyrrolidine group contributes steric effects and hydrogen-bonding capacity, influencing nucleophilic substitution or receptor binding .
Advanced Research Questions
Q. How can researchers address low coupling efficiency during synthesis?
- Reaction optimization : Screen catalysts (e.g., DMAP), solvents (e.g., DMF vs. THF), and temperatures.
- Purification : Use gradient column chromatography or preparative HPLC to isolate the product from side reactions .
- Mechanistic studies : Employ N-labeled reagents or DFT calculations to identify rate-limiting steps .
Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity?
- Re-evaluate computational parameters : Use higher-level DFT (e.g., B3LYP/6-311+G**) or molecular docking with updated protein structures .
- Assay validation : Test metabolites or prodrugs in cell-based models to account for bioavailability differences .
- Data reconciliation : Apply multivariate analysis to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity trends .
Q. How can solvatochromic properties inform the compound’s electronic behavior?
UV-Vis spectroscopy in solvents of varying polarity (e.g., water, DMSO, hexane) reveals solvatochromic shifts. DFT calculations model solvent effects on charge transfer transitions, aiding in understanding π→π* or n→π* electronic transitions .
Q. How to design derivatives for enhanced target selectivity?
- Structure-activity relationship (SAR) : Modify substituents on the benzotriazole (e.g., nitro to amino groups) or pyrrolidine (e.g., alkylation) to alter steric/electronic profiles .
- Docking studies : Predict interactions with target proteins (e.g., Keap1 or enzymes) using AutoDock Vina or Schrödinger Suite .
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to prioritize derivatives .
Data Contradiction Analysis
Q. How to interpret conflicting crystallographic and spectroscopic data?
- Validate X-ray data : Check for disorder or twinning using SHELXL’s TWIN/BASF commands .
- Cross-validate NMR assignments : Use 2D techniques (HSQC, HMBC) to resolve overlapping signals .
- Thermogravimetric analysis (TGA) : Confirm solvent-free structures if discrepancies arise from hydrate/anhydrate forms .
Q. What methods address inconsistencies in biological assay reproducibility?
- Standardize protocols : Use positive controls (e.g., indomethacin for anti-inflammatory assays) and replicate experiments across labs .
- Dose-response curves : Calculate EC/IC values to quantify potency variations .
- Meta-analysis : Aggregate data from multiple studies to identify outliers or confounding variables .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
